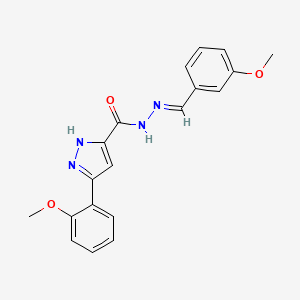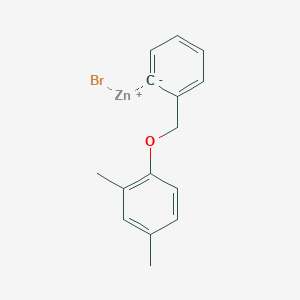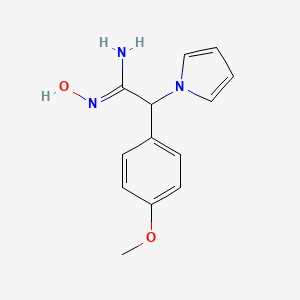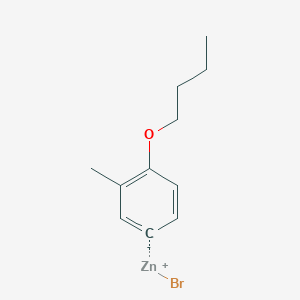
6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidine-4-carbonitrile is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the pyrazole and pyrimidine moieties imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidine-4-carbonitrile typically involves the condensation of 1,3-dimethyl-1H-pyrazol-5-amine with a suitable pyrimidine derivative under controlled conditions. One common method involves the reaction of 1,3-dimethyl-1H-pyrazol-5-amine with 2-chloro-4,6-dimethylpyrimidine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated pyrazole or pyrimidine rings.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
6-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidine-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazol-5-yl derivatives: These compounds share the pyrazole moiety and exhibit similar chemical reactivity and biological activities.
Pyrimidine derivatives: Compounds with pyrimidine rings, such as 2-chloro-4,6-dimethylpyrimidine, share structural similarities and can undergo similar chemical reactions.
Uniqueness
6-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidine-4-carbonitrile is unique due to the combination of both pyrazole and pyrimidine rings in its structure. This dual functionality imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H11N5 |
|---|---|
Molecular Weight |
213.24 g/mol |
IUPAC Name |
6-(2,5-dimethylpyrazol-3-yl)-2-methylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C11H11N5/c1-7-4-11(16(3)15-7)10-5-9(6-12)13-8(2)14-10/h4-5H,1-3H3 |
InChI Key |
BYJAPCMIOABVDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C2=NC(=NC(=C2)C#N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methylhexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B14873498.png)



![3-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B14873518.png)



![N-(4-{[2-(trifluoroacetyl)hydrazinyl]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B14873536.png)


![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B14873567.png)
![(9R,13R,16S,17R)-16-[1-hydroxy-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-8,8,13,17-tetramethyl-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one](/img/structure/B14873568.png)

